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Introduction
The Son of Sevenless homolog 1 (SOS1) protein is a critical component of cellular signaling,

acting as a guanine nucleotide exchange factor (GEF). Its primary function is to catalyze the

exchange of GDP for GTP on RAS proteins, thereby converting them from an inactive to an

active state.[1] This activation is a pivotal step in the RAS/MAPK signaling pathway, which

governs a multitude of cellular processes including proliferation, differentiation, migration, and

apoptosis.[2] Given its central role, dysregulation of SOS1 activity is implicated in several

human diseases. Mutations in the SOS1 gene that lead to a continuously active or hyperactive

protein can disrupt RAS/MAPK signaling, causing developmental disorders such as Noonan

syndrome.[2] Furthermore, as a key activator of RAS, which is mutated in approximately 30%

of all human cancers, SOS1 has emerged as a significant target for cancer therapy.[3]

The Rationale for Targeting SOS1 in Cancer
The high prevalence of activating mutations in RAS genes (KRAS, NRAS, and HRAS) in

human cancers has long made them a focal point for drug discovery efforts. However, the

development of direct RAS inhibitors has been fraught with challenges. This has led

researchers to explore alternative strategies, including the inhibition of upstream activators of

RAS.[4] SOS1 represents a particularly attractive target in this context. By blocking the

interaction between SOS1 and RAS, small molecule inhibitors can prevent the loading of GTP

onto RAS, thus locking it in an inactive state and abrogating downstream oncogenic signaling.
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[3][5] This approach offers the potential to be effective against a broad range of RAS-mutant

cancers.[3]

A New Frontier in Cancer Therapy: The Discovery
and Evolution of SOS1 Inhibitors
The journey to develop clinically viable SOS1 inhibitors has been marked by significant

advancements in screening technologies and rational drug design. Initial efforts to identify small

molecules that could disrupt the SOS1-KRAS protein-protein interaction (PPI) relied on high-

throughput screening (HTS) and fragment-based screening methodologies.[4][6] These early

endeavors laid the groundwork for the discovery of the first potent and selective SOS1

inhibitors.

A major breakthrough in the field was the discovery of BAY-293, a potent inhibitor of the KRAS-

SOS1 interaction with an IC50 of 21 nM.[7][8] This compound served as a valuable chemical

probe for further investigation into the biology of SOS1. Building on this, researchers at

Boehringer Ingelheim developed BI-3406, a highly potent, selective, and orally bioavailable

SOS1 inhibitor.[9] BI-3406 effectively reduces the levels of active GTP-bound RAS and curtails

MAPK pathway signaling in cancer cells.[9] An analog of this compound, BI 1701963, was the

first SOS1 inhibitor to enter clinical trials.[5][10]

The clinical development of SOS1 inhibitors has continued to gain momentum. MRTX0902,

developed by Mirati Therapeutics, has also entered clinical trials, both as a single agent and in

combination with KRAS G12C inhibitors.[5][11] More recently, Bayer announced the initiation of

a Phase I clinical trial for BAY3498264, an oral selective SOS1 inhibitor, for patients with

advanced KRAS G12C-mutated solid tumors.[12][13]

A newer and innovative approach to targeting SOS1 involves the development of proteolysis-

targeting chimeras (PROTACs). These molecules are designed to induce the degradation of

the target protein. SIAIS562055 is a potent SOS1 PROTAC that has demonstrated robust

antitumor activity in preclinical models, including those resistant to other therapies.[14]

Clinical Development and Combination Strategies
A key aspect of the clinical development of SOS1 inhibitors is their potential for use in

combination therapies. Preclinical studies have shown that combining SOS1 inhibitors with
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MEK inhibitors can lead to synergistic antitumor effects.[9] This is because MEK inhibition can

lead to a feedback activation of SOS1, which can be overcome by the addition of a SOS1

inhibitor.[15] Similarly, combining SOS1 inhibitors with direct KRAS G12C inhibitors is a

promising strategy, as SOS1 inhibition can increase the pool of inactive, GDP-bound KRAS

G12C, the target of the covalent inhibitors.[7][16]

Quantitative Data Summary
Inhibitor Type

Biochemical
IC50

Cellular IC50
Development
Stage

BAY-293 Small Molecule 21 nM Not Reported Preclinical Probe

BI-3406 Small Molecule 6 nM Not Reported Preclinical

BI 1701963 Small Molecule Not Disclosed Not Disclosed
Phase I Clinical

Trial

MRTX0902 Small Molecule Not Disclosed Not Disclosed
Phase I/II Clinical

Trial

BAY3498264 Small Molecule Not Disclosed Not Disclosed
Phase I Clinical

Trial

Compound 13c Small Molecule 3.9 nM 21 nM Preclinical

SIAIS562055 PROTAC Not Applicable Not Applicable Preclinical

SOS1/EGFR-IN-

1
Dual Inhibitor

42.13 nM

(SOS1)

0.45 µM (PC-3

cells)
Preclinical

Experimental Protocols
Biochemical Assay: Homogeneous Time-Resolved
Fluorescence (HTRF) Protein-Protein Interaction (PPI)
Assay
This assay is commonly used to screen for and characterize inhibitors of the SOS1-KRAS

interaction.[5][17]

Materials:
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GST-tagged KRAS protein

His-tagged SOS1 protein

Anti-GST-Europium cryptate antibody

Anti-His-d2 antibody

Test compounds dissolved in DMSO

Assay buffer

384-well low-volume microplates

HTRF-compatible plate reader

Protocol:

Prepare serial dilutions of the test compound in assay buffer.

In a 384-well plate, add the test compound dilutions.

Add a solution containing GST-KRAS and the anti-GST-Europium cryptate antibody to

each well.

Add a solution containing His-SOS1 and the anti-His-d2 antibody to each well.

Incubate the plate at room temperature to allow the interaction to reach equilibrium.

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both

the donor and acceptor wavelengths.

The ratio of the acceptor to donor fluorescence is proportional to the extent of the SOS1-

KRAS interaction. A decrease in this ratio in the presence of a test compound indicates

inhibition of the interaction.

Calculate IC50 values by fitting the dose-response data to a suitable equation.
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Biophysical Assays
A suite of biophysical techniques is crucial for validating hits from initial screens and elucidating

their mechanism of action.[18][19]

Surface Plasmon Resonance (SPR): Used to measure the binding kinetics (association and

dissociation rates) of an inhibitor to SOS1, providing the binding affinity (KD).

Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding

(enthalpy, entropy, and stoichiometry) by measuring the heat changes upon inhibitor binding

to SOS1.

Thermal Shift Assay (TSA): A high-throughput method to assess inhibitor binding by

measuring the change in the thermal stability of the SOS1 protein upon ligand binding.

X-ray Crystallography: Provides high-resolution structural information on how an inhibitor

binds to SOS1, revealing the specific molecular interactions and guiding structure-activity

relationship (SAR) studies.[8][18]

Cell-Based Assay: pERK Inhibition In-Cell Western
Assay
This assay measures the cellular potency of SOS1 inhibitors by quantifying the inhibition of a

downstream effector in the MAPK pathway.[17]

Materials:

A relevant cancer cell line (e.g., with a KRAS mutation).

Complete cell culture medium.

96-well microplates.

Test compound.

Growth factor (e.g., EGF) to stimulate the MAPK pathway.

Fixation solution (e.g., 4% paraformaldehyde).
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Permeabilization buffer (e.g., PBS with Triton X-100).

Blocking buffer.

Primary antibodies against phosphorylated ERK (pERK) and total ERK.

Fluorescently labeled secondary antibodies.

An imaging system capable of detecting the fluorescent signals.

Protocol:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compound for a specified period.

Stimulate the cells with a growth factor like EGF to induce ERK phosphorylation.

Fix, permeabilize, and block the cells.

Incubate with primary antibodies against pERK and total ERK.

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

Acquire images and quantify the fluorescence intensity for both pERK and total ERK.

Normalize the pERK signal to the total ERK signal to control for cell number variations.

Determine the IC50 value for pERK inhibition.

Visualizations
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Caption: The SOS1 signaling pathway.
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Caption: Workflow for SOS1 inhibitor discovery.
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Caption: Mechanism of action of SOS1 inhibitors.

Conclusion
The discovery and development of SOS1 inhibitors represent a significant advancement in the

field of targeted cancer therapy. By indirectly targeting the historically challenging RAS
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oncoproteins, these inhibitors have demonstrated considerable promise in preclinical models

and are now progressing through clinical trials. The ongoing exploration of novel scaffolds,

such as PROTACs, and the strategic implementation of combination therapies are expected to

further enhance the therapeutic potential of this drug class. As our understanding of the

intricate signaling networks in cancer deepens, SOS1 inhibitors are poised to become a

valuable component of the therapeutic arsenal against RAS-driven malignancies.

Need Custom Synthesis?
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References

1. SOS1 - Wikipedia [en.wikipedia.org]

2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

3. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

4. gdch.app [gdch.app]

5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

6. pnas.org [pnas.org]

7. pnas.org [pnas.org]

8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–
SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-
driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

10. Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human
Cancer Cells Harboring Various KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

12. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated
tumors [bayer.com]

13. trial.medpath.com [trial.medpath.com]

14. aacrjournals.org [aacrjournals.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15613269?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/SOS1
https://medlineplus.gov/genetics/gene/sos1/
https://synapse.patsnap.com/article/what-are-sos1-inhibitors-and-how-do-they-work
https://gdch.app/event/discovery-of-potent-sos1-inhibitors-and-their-pharmacological-investigations-to-disrupt-the-ras-sos1-interaction-2021
https://pmc.ncbi.nlm.nih.gov/articles/PMC11042245/
https://www.pnas.org/doi/pdf/10.1073/pnas.1812963116
https://www.pnas.org/doi/10.1073/pnas.1812963116
https://pmc.ncbi.nlm.nih.gov/articles/PMC6377443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6377443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7892644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7892644/
https://pubmed.ncbi.nlm.nih.gov/35230841/
https://pubmed.ncbi.nlm.nih.gov/35230841/
https://synapse.patsnap.com/blog/advances-in-clinical-research-on-sos1-inhibitors
https://www.bayer.com/media/en-us/bayer-starts-phase-i-study-with-sos1-inhibitor-in-patients-with-advanced-kras-mutated-tumors/
https://www.bayer.com/media/en-us/bayer-starts-phase-i-study-with-sos1-inhibitor-in-patients-with-advanced-kras-mutated-tumors/
https://trial.medpath.com/news/1ea9a6b0b7e6a322/bayer-initiates-phase-i-study-with-sos1-inhibitor-for-advanced-kras-mutated-tumours
https://aacrjournals.org/cancerres/article/85/1/101/750631/Targeted-Degradation-of-SOS1-Exhibits-Potent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. m.youtube.com [m.youtube.com]

16. SOS signaling in RAS-mutated cancers | Frederick National Laboratory
[frederick.cancer.gov]

17. benchchem.com [benchchem.com]

18. researchgate.net [researchgate.net]

19. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [The history of SOS1 inhibitor discovery and
development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613269#the-history-of-sos1-inhibitor-discovery-
and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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